![molecular formula C12H25NO B077340 Butyramide, N,N-dibutyl- CAS No. 14287-95-7](/img/structure/B77340.png)
Butyramide, N,N-dibutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyramide, N,N-dibutyl-, also known as dibutyl butyramide, is a chemical compound that belongs to the amide family. It is a colorless liquid that is soluble in water and organic solvents. Butyramide, N,N-dibutyl- has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Butyramide, N,N-Butyramide, N,N-dibutyl-- is not fully understood, but it is believed to involve the interaction with proteins and nucleic acids. Butyramide, N,N-Butyramide, N,N-dibutyl-- can modulate the activity of enzymes, transcription factors, and chromatin remodeling complexes, leading to changes in gene expression and cellular function. Butyramide, N,N-Butyramide, N,N-dibutyl-- can also affect the structure and stability of nucleic acids, leading to changes in DNA replication, transcription, and repair.
Biochemical and Physiological Effects:
Butyramide, N,N-Butyramide, N,N-dibutyl-- has been shown to have various biochemical and physiological effects, including:
1. Histone deacetylase inhibition: Butyramide, N,N-Butyramide, N,N-dibutyl-- can inhibit the activity of histone deacetylases, leading to the accumulation of acetylated histones and the activation of gene expression.
2. Cell proliferation inhibition: Butyramide, N,N-Butyramide, N,N-dibutyl-- can inhibit the proliferation of various cancer cell lines, possibly through the induction of cell cycle arrest and apoptosis.
3. Neuroprotection: Butyramide, N,N-Butyramide, N,N-dibutyl-- can protect neurons from various insults, such as oxidative stress, inflammation, and excitotoxicity, possibly through the activation of neurotrophic factors and the inhibition of neurotoxic factors.
Avantages Et Limitations Des Expériences En Laboratoire
Butyramide, N,N-Butyramide, N,N-dibutyl-- has various advantages and limitations for lab experiments, including:
Advantages:
1. High purity and stability: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be synthesized with high purity and stability, allowing for reproducible and reliable results.
2. Versatility: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be used in various biological and chemical systems, allowing for a wide range of applications.
3. Low toxicity: Butyramide, N,N-Butyramide, N,N-dibutyl-- has low toxicity in vitro and in vivo, allowing for safe and ethical research.
Limitations:
1. Limited solubility: Butyramide, N,N-Butyramide, N,N-dibutyl-- has limited solubility in water and some organic solvents, limiting its use in certain applications.
2. Variable potency: Butyramide, N,N-Butyramide, N,N-dibutyl-- can have variable potency and efficacy in different biological systems, requiring optimization and validation for each application.
3. Limited commercial availability: Butyramide, N,N-Butyramide, N,N-dibutyl-- is not widely available commercially, requiring custom synthesis or isolation from natural sources.
Orientations Futures
Butyramide, N,N-Butyramide, N,N-dibutyl-- has various potential future directions, including:
1. Drug discovery: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be used as a lead compound for the development of novel drugs for various diseases, such as cancer, neurodegeneration, and inflammation.
2. Epigenetic research: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be used as a tool to study the role of histone acetylation and deacetylation in various biological processes, such as development, differentiation, and aging.
3. Biomaterials: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be used as a building block for the synthesis of novel biomaterials with unique properties, such as biocompatibility, biodegradability, and mechanical strength.
Conclusion:
In conclusion, Butyramide, N,N-Butyramide, N,N-dibutyl-- is a versatile and promising chemical compound that has been widely used in scientific research. Its unique properties and potential applications make it a valuable tool for chemical synthesis, biological research, and analytical chemistry. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Méthodes De Synthèse
Butyramide, N,N-Butyramide, N,N-dibutyl-- can be synthesized through a simple reaction between butyric anhydride and Butyramide, N,N-dibutyl-amine in the presence of a catalyst. The reaction produces a mixture of isomeric Butyramide, N,N-dibutyl- butyramides, which can be separated through distillation or chromatography. The purity and yield of the product can be optimized through various reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Butyramide, N,N-Butyramide, N,N-dibutyl-- has been used in various scientific research applications, including:
1. Chemical synthesis: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be used as a building block in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and materials.
2. Biological research: Butyramide, N,N-Butyramide, N,N-dibutyl-- has been used as a tool to modulate protein function and gene expression in various biological systems, such as cells, tissues, and organisms.
3. Analytical chemistry: Butyramide, N,N-Butyramide, N,N-dibutyl-- can be used as a reagent or internal standard in various analytical techniques, such as mass spectrometry, chromatography, and spectroscopy.
Propriétés
Numéro CAS |
14287-95-7 |
---|---|
Formule moléculaire |
C12H25NO |
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
N,N-dibutylbutanamide |
InChI |
InChI=1S/C12H25NO/c1-4-7-10-13(11-8-5-2)12(14)9-6-3/h4-11H2,1-3H3 |
Clé InChI |
YIGDAUZSYXKBHT-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CCC |
SMILES canonique |
CCCCN(CCCC)C(=O)CCC |
Synonymes |
N,N-dibutylbutanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.